molecular formula C4H11NO.CH2O2<br>C5H13NO3 B14622864 2-(Dimethylamino)ethanol;formic acid CAS No. 59101-30-3

2-(Dimethylamino)ethanol;formic acid

Cat. No.: B14622864
CAS No.: 59101-30-3
M. Wt: 135.16 g/mol
InChI Key: VHVATZZFHAQBPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Dimethylamino)ethanol;formic acid is an organic compound that features both amine and alcohol functional groups. It is commonly referred to as dimethylaminoethanol or deanol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Dimethylamino)ethanol can be synthesized by reacting dimethylamine with ethylene oxide . This reaction typically occurs under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, 2-(Dimethylamino)ethanol is produced through similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is then purified through distillation or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce simpler amines or alcohols .

Mechanism of Action

Comparison with Similar Compounds

2-(Dimethylamino)ethanol can be compared with other similar compounds, such as:

These compounds share some functional similarities but differ in their specific applications and chemical properties.

Properties

CAS No.

59101-30-3

Molecular Formula

C4H11NO.CH2O2
C5H13NO3

Molecular Weight

135.16 g/mol

IUPAC Name

2-(dimethylamino)ethanol;formic acid

InChI

InChI=1S/C4H11NO.CH2O2/c1-5(2)3-4-6;2-1-3/h6H,3-4H2,1-2H3;1H,(H,2,3)

InChI Key

VHVATZZFHAQBPR-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCO.C(=O)O

Origin of Product

United States

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